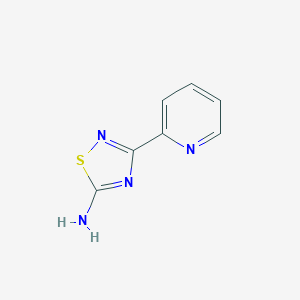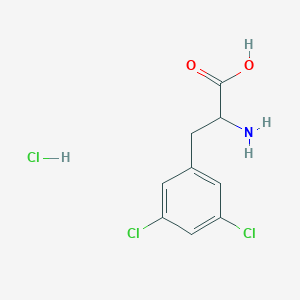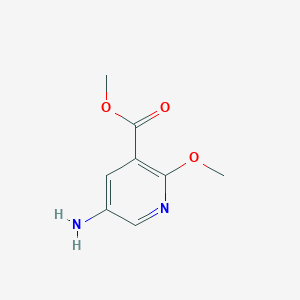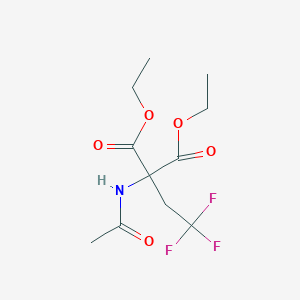
3-(吡啶-2-基)-1,2,4-噻二唑-5-胺
描述
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine (PTD) is an organic compound that is used in a variety of scientific research applications. It is commonly referred to as a "thiadiazole" due to its structure and chemical properties. PTD is a versatile molecule that has been used in a variety of research applications, including drug delivery, enzyme inhibition, and gene regulation. PTD has a unique structure that allows it to interact with other molecules in a variety of ways, making it useful for a wide range of research applications.
科学研究应用
Synthesis of N-(Pyridin-2-yl)imidates
The compound is used in the synthesis of N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as intermediates . The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives The compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
Anti-Fibrosis Activity
Some of the synthesized 2-(pyridin-2-yl) pyrimidine derivatives have shown significant anti-fibrotic activities . For instance, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Synthesis of N-(Pyridin-2-yl)amides
The compound is used in the chemodivergent synthesis of N-(Pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .
Synthesis of 3-bromoimidazo[1,2-a]pyridines
The compound is also used in the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .
Development of Novel Anti-fibrotic Drugs
Compounds 12m and 12q, synthesized using the compound, effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed into novel anti-fibrotic drugs .
作用机制
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine may also interact with various biological targets.
Mode of Action
Related compounds have shown to inhibit the formation of ergosterol in yeast cells at 2× mic . This suggests that 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine might interact with its targets and induce changes that inhibit specific biological processes.
Biochemical Pathways
Related compounds have been found to inhibit the formation of ergosterol , a crucial component of fungal cell membranes. This suggests that 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine might affect similar biochemical pathways and have downstream effects on the integrity of cell membranes.
Pharmacokinetics
Related compounds have been studied for their admet (absorption, distribution, metabolism, excretion, and toxicity) properties . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine.
Result of Action
Related compounds have shown potent activity against candida spp, including several multidrug-resistant Candida spp . This suggests that 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine might have similar effects.
Action Environment
The photophysical behavior of related compounds has been investigated under ambient conditions , suggesting that environmental factors might also influence the action of 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine.
属性
IUPAC Name |
3-pyridin-2-yl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJGGAZDQUJDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616982 | |
| Record name | 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | |
CAS RN |
138588-22-4 | |
| Record name | 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)


